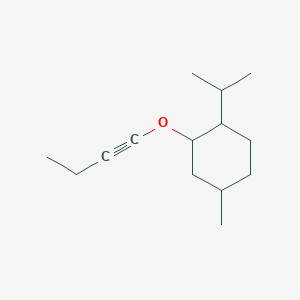
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is an organic compound with a unique structure that includes a cyclohexane ring substituted with a butynyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane typically involves the reaction of a cyclohexane derivative with a butynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the cyclohexane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
類似化合物との比較
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a cyclohexane ring.
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Contains a butynyl group but with different functional groups and applications.
Uniqueness
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its cyclohexane ring structure combined with a butynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
108266-28-0 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H24O/c1-5-6-9-15-14-10-12(4)7-8-13(14)11(2)3/h11-14H,5,7-8,10H2,1-4H3 |
InChIキー |
NIQBIDLWRMIKJI-UHFFFAOYSA-N |
SMILES |
CCC#COC1CC(CCC1C(C)C)C |
正規SMILES |
CCC#COC1CC(CCC1C(C)C)C |
同義語 |
1-Menthoxy-1-butyne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















